molecular formula C9H7BrN2 B592056 7-Bromoquinolin-5-amine CAS No. 1588440-90-7

7-Bromoquinolin-5-amine

Cat. No.: B592056
CAS No.: 1588440-90-7
M. Wt: 223.073
InChI Key: PQSQRUCHYXVDQO-UHFFFAOYSA-N
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Description

7-Bromoquinolin-5-amine is a heterocyclic aromatic compound with the molecular formula C9H7BrN2. It is a derivative of quinoline, featuring a bromine atom at the 7th position and an amine group at the 5th position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoquinolin-5-amine typically involves the bromination of quinolin-5-amine. One common method is the electrophilic aromatic substitution reaction where quinolin-5-amine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Imines or secondary amines.

Scientific Research Applications

7-Bromoquinolin-5-amine has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.

    Synthetic Organic Chemistry: It is used in the synthesis of complex organic molecules and as an intermediate in the preparation of various heterocyclic compounds.

    Industrial Chemistry: It is employed in the production of dyes, pigments, and agrochemicals.

Comparison with Similar Compounds

Uniqueness: 7-Bromoquinolin-5-amine is unique due to the specific positioning of the bromine and amine groups, which can influence its reactivity and interaction with biological targets. The presence of the bromine atom can enhance its electrophilicity, making it a valuable intermediate in various chemical reactions .

Biological Activity

7-Bromoquinolin-5-amine is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 7-position and an amine group at the 5-position of the quinoline ring. Its molecular formula is C9H7BrN2C_9H_7BrN_2 with a molecular weight of approximately 223.07 g/mol. The unique structure contributes to its chemical properties and biological activities, making it a subject of interest in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Case Studies

  • Synthesis and Evaluation : A study focused on synthesizing derivatives of this compound and evaluating their biological activities against various pathogens. The results indicated that certain derivatives displayed significant antimicrobial effects with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ciprofloxacin .
  • Mechanism of Action : Investigations into the mechanism of action revealed that quinoline derivatives often inhibit bacterial growth by interfering with DNA replication or protein synthesis pathways. While specific mechanisms for this compound remain underexplored, its structural characteristics suggest similar pathways could be involved.
  • Structure-Activity Relationship (SAR) : The SAR studies indicate that variations in substituents on the quinoline ring significantly affect biological activity. For instance, the introduction of electron-withdrawing groups has been correlated with increased potency against various microbial strains .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
6-Bromoquinolin-5-amine Bromine at position 6Exhibits different reactivity profile
Quinolin-5-amine Lacks halogen substitutionBasic structure for modifications
8-Bromoquinolin-5-amine Bromine at position 8Different biological activities
5-Aminoquinoline Amino group at position 5Fundamental for synthesizing derivatives

This table illustrates how variations in bromine positioning can lead to different biological profiles and applications.

Properties

IUPAC Name

7-bromoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSQRUCHYXVDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2N=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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